

Application Note: NMR Spectroscopic Characterization of Sulindac Sulfone

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Compound of Interest		
Compound Name:	Sulindac Sulfone	
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Introduction

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a pro-drug that is metabolized in the body to its active sulfide and inactive sulfone forms. The characterization of these metabolites is crucial for understanding the drug's metabolism, pharmacokinetics, and for quality control in drug manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like **sulindac sulfone**. This application note provides a detailed protocol for the characterization of **sulindac sulfone** using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The structural integrity of **sulindac sulfone** can be confirmed by analyzing its 1 H and 13 C NMR spectra. The following tables summarize the theoretical chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **sulindac sulfone**. This data is predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis.

Table 1: Theoretical ¹H NMR Data for **Sulindac Sulfone** in DMSO-d₆



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-Ar (4H, sulfone ring)	8.05	d	8.5
H-Ar (4H, sulfone ring)	7.80	d	8.5
H-Ar (1H, indene ring)	7.65	dd	8.0, 2.0
H-Ar (1H, indene ring)	7.50	d	8.0
H-Ar (1H, indene ring)	7.20	dd	8.0, 2.0
CH (1H, vinyl)	6.80	S	-
CH ₂ (2H, acetic acid)	3.70	S	-
SO₂CH₃ (3H, methyl)	3.25	S	-
CH₃ (3H, indene ring)	2.15	S	-
COOH (1H, carboxylic acid)	12.50	br s	-

Note: The chemical shift of the carboxylic acid proton (COOH) can be broad and its position may vary depending on the concentration and presence of water.

Table 2: Theoretical ¹³C NMR Data for Sulindac Sulfone in DMSO-d₆



Carbon Atom	Chemical Shift (δ, ppm)
C=O (carboxylic acid)	172.5
C-Ar (quaternary)	163.0 (d, JC-F = 245 Hz)
C-Ar (quaternary)	145.0
C-Ar (quaternary)	142.0
C-Ar (quaternary)	140.5
C-Ar (quaternary)	138.0
C-Ar (CH)	132.0
C-Ar (CH)	130.0
C-Ar (CH)	128.0
C-Ar (CH)	125.0 (d, JC-F = 8 Hz)
C-Ar (CH)	115.0 (d, JC-F = 25 Hz)
C-Ar (CH)	108.0 (d, JC-F = 25 Hz)
C=CH (vinyl)	135.0
SO ₂ CH ₃ (methyl)	44.0
CH ₂ (acetic acid)	35.0
CH₃ (indene ring)	15.0

Note: The assignments are theoretical and based on typical chemical shift values for the respective functional groups.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following sections detail the necessary steps for sample preparation and instrument acquisition.

Sample Preparation



Proper sample preparation is critical for obtaining high-resolution NMR spectra.

- Sample Weighing: Accurately weigh 5-10 mg of **sulindac sulfone** into a clean, dry vial. For small molecules with a molecular weight of around 400 g/mol, a concentration of 10 to 20 mg/ml (which corresponds to 25 to 50 mM) is typically sufficient for both ¹H and ¹³C NMR.[1]
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent, such as DMSO-d₆, to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[1]
- Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be used to aid dissolution. Ensure the final solution is homogeneous and free of any particulate matter.[3]
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[3] Ensure the sample height in the tube is adequate for the instrument being used, typically around 4-5 cm.
- Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the sample. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR, typically set to 0.00 ppm.[4]

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point. These may need to be optimized for the specific instrument and sample.

- Spectrometer Setup:
 - Tune and match the probe for both ¹H and ¹³C frequencies.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- ¹H NMR Acquisition Parameters:



- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the expected range of proton signals.
- Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
- Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5-7 times
 the longest T₁ relaxation time is necessary.[5]
- Acquisition Time (AQ): 2-4 seconds.
- Temperature: 298 K (25 °C).
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width (SW): Typically 200-250 ppm, centered around 100-120 ppm.
 - Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
 - Relaxation Delay (D1): 2 seconds.
 - Acquisition Time (AQ): 1-2 seconds.

Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.





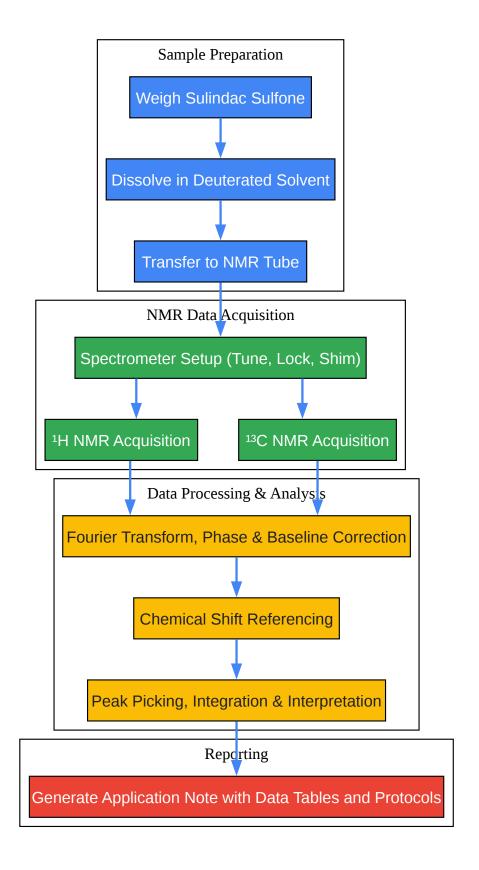


- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of DMSOd₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
- Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum. The integration values are proportional to the number of protons giving rise to the signal.

Visualizations

The following diagrams illustrate the logical workflow for the NMR characterization of **sulindac** sulfone.





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